N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-3-phenyl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-18(10-9-15-6-2-1-3-7-15)19-14-16(17-8-4-13-23-17)21-12-5-11-20-21/h1-13,16H,14H2,(H,19,22)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTYCTVFWLFFNX-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=CS2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CC=CS2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide” typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrazole ring: Starting from a suitable precursor, such as hydrazine and an α,β-unsaturated ketone, the pyrazole ring can be synthesized through cyclization.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the cinnamamide moiety: The final step involves the formation of the amide bond, typically through a condensation reaction between the amine group of the pyrazole-thiophene intermediate and cinnamic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the thiophene ring or the pyrazole ring.
Reduction: Reduction reactions could target the cinnamamide moiety, converting the double bond to a single bond.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce saturated amides.
Scientific Research Applications
“N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide” could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in materials science or as a precursor in the synthesis of functional materials.
Mechanism of Action
The mechanism of action for “N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide and related compounds:
Structural and Functional Insights
Heterocyclic Diversity: The target compound’s pyrazole-thiophene combination distinguishes it from simpler analogs like N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, which replaces thiophene with thiazole. 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide shares the pyrazole-thiophene motif but incorporates a cyanoacrylamide group, which is associated with anticancer activity via Michael addition to biological thiols .
Synthetic Complexity: The target compound’s synthesis likely requires sequential coupling steps (e.g., amidation of cinnamoyl chloride with a pyrazole-thiophene-ethylamine intermediate). This contrasts with Compound 7, which is synthesized in one step via nucleophilic substitution . Thiophene-containing compounds like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-... often require multi-step functionalization (e.g., Paal–Knorr thiophene synthesis followed by alkylation), highlighting the challenges in achieving regioselectivity .
Biological Relevance: Pyrazole-thiophene hybrids are emerging in drug discovery due to their dual modulation of hydrophobic and polar interactions. For example, 2-cyanoacrylamide derivatives inhibit kinases by targeting ATP-binding pockets, while thiophene’s sulfur may chelate metal ions in enzyme active sites . The cinnamamide moiety in the target compound could confer anti-inflammatory or antioxidant properties, as seen in cinnamic acid derivatives .
Computational and Experimental Tools
- Structure Determination : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is widely employed for heterocyclic compounds, as seen in pyrazole-thiophene analogs .
- Reaction Mechanisms : SNAr (nucleophilic aromatic substitution) and cycloaddition reactions are common in synthesizing pyrazole-thiophene systems .
Biological Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring , a thiophene ring , and a cinnamamide moiety . This combination is often associated with various biological activities, including antioxidant and anticancer properties. The molecular formula is , and its IUPAC name is (E)-3-phenyl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)prop-2-enamide .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Nrf2 Pathway Activation : Research indicates that compounds with similar structures can activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. This activation leads to the upregulation of cytoprotective genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1 .
- Antioxidant Properties : The compound has demonstrated the ability to reduce reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage. In studies, it was shown to significantly increase glutathione levels, correlating with enhanced expression of glutamate-cysteine ligase, an enzyme involved in glutathione synthesis .
Antioxidant Activity
A study highlighted the antioxidant activity of cinnamamide derivatives, where this compound exhibited significant protective effects against oxidative stress in HepG2 cells. The compound's ability to enhance cellular glutathione levels was linked to its cytoprotective effects .
Cytotoxicity Studies
In terms of cytotoxicity, this compound showed low toxicity against various cell lines, including human hepatoma cells. The IC50 values were found to be higher than those for known cytotoxic agents, indicating a favorable safety profile for potential therapeutic applications .
Comparative Analysis of Biological Activities
| Compound Name | IC50 (mM) | Mechanism of Action | Target Pathway |
|---|---|---|---|
| This compound | > 1.94 | Antioxidant | Nrf2/ARE |
| Cinnamamide | 1.94 (BEL-7402) | Cytotoxicity | Cell Growth Inhibition |
| Other Cinnamamide Derivatives | Varied | Antioxidant/Cytoprotective | Nrf2 Activation |
Study on Hepatocyte Protection
In a focused study on hepatocytes, the compound was tested for its protective effects against tert-butyl hydroperoxide (t-BHP)-induced oxidative stress. Results demonstrated that pre-treatment with this compound significantly reduced ROS levels and improved cell viability compared to untreated controls .
Evaluation of Structural Variants
Further research evaluated structural variants of cinnamamide derivatives, confirming that modifications in the phenyl ring influenced the efficacy of Nrf2/ARE activation. Compounds with electron-donating groups showed enhanced activity, suggesting that structural optimization could improve therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cinnamamide, and how do cyclization conditions influence yield?
- Methodological Answer : The synthesis of pyrazole-thiophene hybrids typically involves multi-step reactions, including cyclization using reagents like Lawesson’s reagent. For example, secondary γ-keto amides undergo intramolecular cyclization to form thienylpyrroles under thionation conditions, as demonstrated in studies using 4-oxo-N-propyl-4-(thiophen-2-yl)butanamide . Key parameters include solvent choice (e.g., THF or toluene), reaction temperature (60–80°C), and stoichiometry of thionation agents (1.1–1.5 equivalents). Yield optimization (up to 82% in related compounds) requires precise control of these variables .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions (e.g., pyrazole C-H protons at δ 7.5–8.0 ppm and thiophene protons at δ 6.8–7.2 ppm) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~3100 cm (aromatic C-H) validate functional groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 331.4) .
- HPLC : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) elucidate the reaction mechanism of pyrazole-thiophene hybrid formation?
- Methodological Answer : DFT calculations model transition states and intermediates in cyclization reactions. For example, the thionation of γ-keto amides involves a tetrahedral intermediate stabilized by sulfur nucleophilicity. Computational studies reveal activation energies (~25–30 kcal/mol) and regioselectivity trends (e.g., preferential 5-membered ring formation over 6-membered analogs) . Software packages like Gaussian 16 or ORCA are used with B3LYP/6-31G(d) basis sets to simulate these pathways .
Q. What strategies resolve contradictions in reported reactivity of pyrazole-thiophene derivatives under varying substituent effects?
- Methodological Answer : Contradictory reactivity (e.g., secondary vs. tertiary γ-keto amides yielding different products) is addressed through:
- Comparative Kinetic Studies : Monitoring reaction progress via in situ IR or NMR to identify rate-determining steps .
- Substituent Electronic Analysis : Hammett plots correlate substituent electron-withdrawing/donating effects with cyclization rates. For example, electron-deficient thiophene rings accelerate cyclization by 20–30% .
- Cross-Validation : Reproducing results under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate experimental variables .
Q. How can researchers design experiments to study the impact of steric hindrance on the compound’s bioactivity?
- Methodological Answer :
- Structural Analog Synthesis : Introduce bulky groups (e.g., tert-butyl) at the pyrazole N-1 position and compare bioactivity via assays like enzyme inhibition (IC) or cytotoxicity (MTT assay) .
- Molecular Docking : Use AutoDock Vina to predict binding affinity changes in target proteins (e.g., kinase enzymes) due to steric modifications .
- Crystallography : Single-crystal X-ray diffraction of analogs to correlate steric bulk with conformational flexibility .
Methodological Notes
- Advanced Tools : DFT, HPLC-MS, and crystallography are prioritized for mechanistic and structural studies.
- Theoretical Frameworks : Reaction mechanisms are contextualized using Hammett and frontier molecular orbital theories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
